4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride
Description
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10;;/h1-5,11-12H,6-9,15H2,(H,16,17,18);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIAUPZVMJATJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC(=NN2)C3=CC=CC=C3)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride typically involves the following steps:
Formation of 1,2,4-Triazole Core: The triazole ring is usually formed through the cyclization of hydrazine derivatives with formamide or other carbonyl compounds.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Cyclohexan-1-amine Derivative Formation: The cyclohexan-1-amine moiety is synthesized through the reduction of corresponding nitro compounds or amide derivatives.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce nitro groups to amines or other reduced forms.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the triazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include iron powder, tin chloride, and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro compounds, hydroxylamines, and other oxidized derivatives.
Reduction Products: Amines, amides, and other reduced derivatives.
Substitution Products: Halogenated compounds, alkylated derivatives, and acylated products.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole core makes it a versatile intermediate in the construction of pharmaceuticals, agrochemicals, and materials.
Biology: The biological activity of triazole derivatives has been extensively studied. They exhibit a range of biological properties, including antimicrobial, antifungal, and anticancer activities. This compound, in particular, has shown promise in inhibiting the growth of certain cancer cells.
Medicine: Due to its biological activity, 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride is being investigated for its potential use in the treatment of various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the material science industry, this compound is used in the synthesis of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism by which 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenyl group enhances the compound's ability to interact with biological targets, leading to its biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
Pathways: The compound may modulate pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
1,2,4-Triazole Derivatives: Other triazole derivatives with different substituents on the ring.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to various heterocyclic cores.
Cyclohexan-1-amine Derivatives: Other cyclohexan-1-amine derivatives with different functional groups.
Uniqueness: 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine;dihydrochloride is unique due to its specific combination of the triazole ring, phenyl group, and cyclohexan-1-amine moiety. This combination provides distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
